molecular formula C19H22N4O4S2 B6527163 N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 893950-06-6

N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6527163
CAS No.: 893950-06-6
M. Wt: 434.5 g/mol
InChI Key: XFOPLWUFAFTFLB-UHFFFAOYSA-N
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Description

N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core modified with a sulfanyl-linked dioxolane moiety and a 5-oxopyrrolidine-3-carboxamide group substituted with a 2-methylphenyl ring. The dioxolane ring (a cyclic ketal) may enhance solubility compared to purely lipophilic substituents, while the 2-methylphenyl group could influence steric interactions in biological targets.

Properties

IUPAC Name

N-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-12-4-2-3-5-14(12)23-11-13(10-15(23)24)17(25)20-18-21-22-19(29-18)28-9-6-16-26-7-8-27-16/h2-5,13,16H,6-11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOPLWUFAFTFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS Number: 894047-23-5) is a novel synthetic molecule that incorporates a thiadiazole ring, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O5S2C_{19}H_{22}N_{4}O_{5}S_{2}, with a molecular weight of 450.5 g/mol. The structure features a thiadiazole moiety, which is known for its pharmacological significance. The incorporation of a dioxolane and a pyrrolidine ring enhances its chemical diversity and potential bioactivity.

PropertyValue
Molecular FormulaC19H22N4O5S2
Molecular Weight450.5 g/mol
CAS Number894047-23-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The derivative exhibited an IC50 value as low as 0.28 µg/mL, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
  • HL-60 Acute Promyelocytic Leukemia Cells : Another study reported an IC50 of 9.6 µM, showcasing the compound's ability to down-regulate key proteins involved in cancer progression such as MMP2 and VEGFA .

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is recognized for its broad-spectrum antimicrobial properties. Compounds containing this moiety have been shown to exhibit:

  • Antibacterial Effects : Thiadiazole derivatives have been effective against various bacterial strains, showing potential as new antimicrobial agents .
  • Antifungal Properties : These compounds also demonstrate antifungal activity, making them candidates for treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives often correlates with their structural features. Modifications at specific positions on the thiadiazole ring can enhance or diminish their activity:

  • Substituents on position 5 of the thiadiazole significantly influence the inhibitory activity against microorganisms.
  • The presence of hydrophobic moieties contributes to the overall bioactivity by enhancing membrane permeability and interaction with biological targets .

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study synthesized several derivatives based on the thiadiazole framework and evaluated their anticancer properties using various cell lines. The results indicated that modifications to the aryl substituents could lead to enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cells.

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiadiazole compounds were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparison with Similar Compounds

Key Observations:

4-Fluorophenyl (in ) introduces electronegativity, which could enhance binding affinity to polar enzyme active sites. 2,3-Dimethylphenyl (in ) increases steric hindrance, possibly reducing off-target interactions.

Thiadiazole Substituents: The dioxolane-ethylsulfanyl chain in the target compound likely improves aqueous solubility compared to isopropyl () or methoxyethyl () groups. Ethyl and furan substituents () prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.

Hypothesized Pharmacokinetic and Bioactivity Profiles

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from structural analogues:

  • Solubility : The dioxolane moiety in the target compound likely confers higher solubility than analogues with purely alkyl (e.g., isopropyl) or aromatic (e.g., furan) groups.
  • Metabolic Stability : The dioxolane ring may undergo hydrolysis in vivo, generating reactive intermediates, whereas methoxyethyl () or fluorophenyl () groups might exhibit slower metabolic degradation.
  • Bioactivity : Thiadiazoles with sulfanyl linkages (e.g., ) are frequently associated with kinase or protease inhibition. The dioxolane group could modulate activity against carbohydrate-binding proteins or enzymes involved in oxidative stress pathways, similar to ferroptosis-inducing compounds (see ).

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